Cas no 1557698-86-8 (3-Formyl-1-methyl-1H-indole-5-carboxylic acid)

3-Formyl-1-methyl-1H-indole-5-carboxylic acid is a versatile indole derivative featuring both a formyl group at the 3-position and a carboxylic acid moiety at the 5-position of the indole ring. This bifunctional compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and heterocyclic compounds. The presence of reactive functional groups allows for selective modifications, enabling its use in coupling reactions, cyclizations, and derivatizations. Its well-defined structure and high purity make it suitable for research applications in medicinal chemistry and material science. The compound is typically supplied with rigorous quality control to ensure consistency in synthetic workflows.
3-Formyl-1-methyl-1H-indole-5-carboxylic acid structure
1557698-86-8 structure
商品名:3-Formyl-1-methyl-1H-indole-5-carboxylic acid
CAS番号:1557698-86-8
MF:C11H9NO3
メガワット:203.194062948227
MDL:MFCD26754157
CID:5612696
PubChem ID:83946945

3-Formyl-1-methyl-1H-indole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3-FORMYL-1-METHYL-1H-INDOLE-5-CARBOXYLICACID
    • EN300-330407
    • 1557698-86-8
    • 3-FORMYL-1-METHYL-1H-INDOLE-5-CARBOXYLIC ACID
    • 1H-Indole-5-carboxylic acid, 3-formyl-1-methyl-
    • 3-Formyl-1-methyl-1H-indole-5-carboxylic acid
    • MDL: MFCD26754157
    • インチ: 1S/C11H9NO3/c1-12-5-8(6-13)9-4-7(11(14)15)2-3-10(9)12/h2-6H,1H3,(H,14,15)
    • InChIKey: FOMMNUIGBUMZPO-UHFFFAOYSA-N
    • ほほえんだ: O=CC1=CN(C)C2C=CC(C(=O)O)=CC=21

計算された属性

  • せいみつぶんしりょう: 203.058243149g/mol
  • どういたいしつりょう: 203.058243149g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 279
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 59.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 1

じっけんとくせい

  • 密度みつど: 1.31±0.1 g/cm3(Predicted)
  • ふってん: 462.2±25.0 °C(Predicted)
  • 酸性度係数(pKa): 4.16±0.30(Predicted)

3-Formyl-1-methyl-1H-indole-5-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-330407-10g
3-formyl-1-methyl-1H-indole-5-carboxylic acid
1557698-86-8
10g
$4545.0 2023-09-04
Enamine
EN300-330407-2.5g
3-formyl-1-methyl-1H-indole-5-carboxylic acid
1557698-86-8 95.0%
2.5g
$1370.0 2025-03-18
Enamine
EN300-330407-5.0g
3-formyl-1-methyl-1H-indole-5-carboxylic acid
1557698-86-8 95.0%
5.0g
$2028.0 2025-03-18
Enamine
EN300-330407-0.25g
3-formyl-1-methyl-1H-indole-5-carboxylic acid
1557698-86-8 95.0%
0.25g
$347.0 2025-03-18
Enamine
EN300-330407-5g
3-formyl-1-methyl-1H-indole-5-carboxylic acid
1557698-86-8
5g
$3065.0 2023-09-04
Enamine
EN300-330407-0.5g
3-formyl-1-methyl-1H-indole-5-carboxylic acid
1557698-86-8 95.0%
0.5g
$546.0 2025-03-18
Enamine
EN300-330407-1.0g
3-formyl-1-methyl-1H-indole-5-carboxylic acid
1557698-86-8 95.0%
1.0g
$699.0 2025-03-18
Enamine
EN300-330407-10.0g
3-formyl-1-methyl-1H-indole-5-carboxylic acid
1557698-86-8 95.0%
10.0g
$3007.0 2025-03-18
Enamine
EN300-330407-0.05g
3-formyl-1-methyl-1H-indole-5-carboxylic acid
1557698-86-8 95.0%
0.05g
$162.0 2025-03-18
Enamine
EN300-330407-0.1g
3-formyl-1-methyl-1H-indole-5-carboxylic acid
1557698-86-8 95.0%
0.1g
$241.0 2025-03-18

3-Formyl-1-methyl-1H-indole-5-carboxylic acid 関連文献

3-Formyl-1-methyl-1H-indole-5-carboxylic acidに関する追加情報

Comprehensive Overview of 3-Formyl-1-methyl-1H-indole-5-carboxylic acid (CAS No. 1557698-86-8): Properties, Applications, and Industry Relevance

3-Formyl-1-methyl-1H-indole-5-carboxylic acid (CAS No. 1557698-86-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. This indole derivative, characterized by a formyl group at the 3-position and a carboxylic acid moiety at the 5-position, serves as a versatile intermediate in synthetic chemistry. Its molecular formula, C11H9NO3, and precise molecular weight of 203.19 g/mol make it a critical building block for designing bioactive molecules targeting cancer therapeutics, neurodegenerative diseases, and antimicrobial agents.

In recent years, the demand for indole-based compounds like 3-Formyl-1-methyl-1H-indole-5-carboxylic acid has surged, driven by their role in drug discovery and green chemistry initiatives. Researchers are particularly interested in its potential to modulate enzyme inhibition and receptor binding, aligning with trends in personalized medicine and AI-driven molecular design. The compound’s high purity (>98%) and compatibility with cross-coupling reactions further enhance its utility in high-throughput screening platforms.

The synthesis of 3-Formyl-1-methyl-1H-indole-5-carboxylic acid typically involves Vilsmeier-Haack formylation of 1-methylindole derivatives, followed by selective oxidation. This process highlights the growing emphasis on sustainable synthetic routes, a topic frequently searched in academic databases and patent filings. Its solubility in polar solvents like DMSO and methanol also makes it suitable for bioconjugation studies, a hot topic in antibody-drug conjugate (ADC) development.

From an industrial perspective, 3-Formyl-1-methyl-1H-indole-5-carboxylic acid is often referenced in peptide mimetics and small-molecule libraries, addressing the need for cost-effective drug candidates. Its relevance to COVID-19 research (e.g., protease inhibitor design) and rare disease therapeutics has further amplified its visibility in scientific literature. Notably, the compound’s crystallographic data and HPLC analysis protocols are widely shared in open-access journals, reflecting the open science movement.

Environmental and regulatory considerations for 3-Formyl-1-methyl-1H-indole-5-carboxylic acid align with REACH compliance and green chemistry principles. Its low ecotoxicity profile and biodegradability potential resonate with ESG (Environmental, Social, Governance) metrics, a trending search term among investors and corporate sustainability teams. Analytical techniques such as LC-MS and NMR spectroscopy are routinely employed to ensure batch-to-batch consistency, a priority for GMP manufacturing.

Future applications of 3-Formyl-1-methyl-1H-indole-5-carboxylic acid may expand into material science, particularly in organic electronics and photocatalysis, areas gaining traction in renewable energy discussions. Collaborative efforts between academia and biotech startups are expected to unlock novel functionalities, leveraging machine learning for molecular property prediction.

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